3-(4-BROMOBENZENESULFONYL)-N-[3-(METHYLSULFANYL)PHENYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
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Overview
Description
3-(4-BROMOBENZENESULFONYL)-N-[3-(METHYLSULFANYL)PHENYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by the presence of a triazole ring fused to a quinazoline moiety, along with a bromobenzenesulfonyl group and a methylsulfanylphenyl group
Scientific Research Applications
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic transformations.
Biology: It may have potential as a bioactive molecule, with applications in the study of enzyme inhibition, receptor binding, and other biological processes.
Medicine: The compound may be investigated for its potential therapeutic properties, such as anticancer, antimicrobial, or anti-inflammatory activities.
Industry: It can be used in the development of new materials, such as polymers or coatings, with specific chemical and physical properties.
Preparation Methods
The synthesis of 3-(4-BROMOBENZENESULFONYL)-N-[3-(METHYLSULFANYL)PHENYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multiple steps, including the formation of the triazole ring, the introduction of the bromobenzenesulfonyl group, and the attachment of the methylsulfanylphenyl group. The synthetic route may involve the following steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as an azide and an alkyne, under appropriate conditions.
Introduction of the Bromobenzenesulfonyl Group: This step may involve the reaction of the triazole intermediate with a bromobenzenesulfonyl chloride in the presence of a base, such as triethylamine.
Attachment of the Methylsulfanylphenyl Group: This can be accomplished through a nucleophilic substitution reaction, where the triazole intermediate reacts with a methylsulfanylphenyl halide under suitable conditions.
Industrial production methods for this compound may involve optimization of these synthetic steps to achieve higher yields and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
3-(4-BROMOBENZENESULFONYL)-N-[3-(METHYLSULFANYL)PHENYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromobenzenesulfonyl group can be reduced to a benzenesulfonyl group using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the bromobenzenesulfonyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.
Mechanism of Action
The mechanism of action of 3-(4-BROMOBENZENESULFONYL)-N-[3-(METHYLSULFANYL)PHENYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE depends on its specific application and target. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar compounds to 3-(4-BROMOBENZENESULFONYL)-N-[3-(METHYLSULFANYL)PHENYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE include other triazoloquinazoline derivatives with different substituents. These compounds may share similar structural features but differ in their chemical properties and applications. Some examples of similar compounds include:
This compound:
3-(4-CHLOROBENZENESULFONYL)-N-[3-(METHYLSULFANYL)PHENYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE: The presence of a chlorine atom instead of a bromine atom may affect its reactivity and interactions with other molecules.
3-(4-METHYLBENZENESULFONYL)-N-[3-(METHYLSULFANYL)PHENYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE:
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its chemical behavior and applications.
Properties
IUPAC Name |
3-(4-bromophenyl)sulfonyl-N-(3-methylsulfanylphenyl)triazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrN5O2S2/c1-31-16-6-4-5-15(13-16)24-20-18-7-2-3-8-19(18)28-21(25-20)22(26-27-28)32(29,30)17-11-9-14(23)10-12-17/h2-13H,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYBQAYVXUFDNQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrN5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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